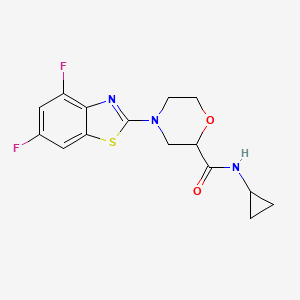
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a benzothiazole moiety, which is further functionalized with cyclopropyl and difluoro groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholine Ring Formation: The morpholine ring is formed by reacting an appropriate amine with an epoxide or a halohydrin under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and dichloromethane (DCM).
Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted benzothiazoles, substituted morpholines.
Applications De Recherche Scientifique
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cytochrome P450, proteases, and kinases, thereby modulating various biochemical pathways.
Receptor Modulation: It can modulate G-protein coupled receptors (GPCRs), affecting signal transduction pathways.
Anti-inflammatory Effects: The compound inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.
Comparaison Avec Des Composés Similaires
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives:
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: Similar in structure but differs in the presence of a benzohydrazide group instead of a morpholine ring.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Contains a thiadiazole ring instead of a morpholine ring.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide: Features a methanesulfonamido group instead of a cyclopropyl group.
Propriétés
Formule moléculaire |
C15H15F2N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(4,6-difluoro-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H15F2N3O2S/c16-8-5-10(17)13-12(6-8)23-15(19-13)20-3-4-22-11(7-20)14(21)18-9-1-2-9/h5-6,9,11H,1-4,7H2,(H,18,21) |
Clé InChI |
WBAOAOQABYDYSG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(C=C(C=C4S3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12269117.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269119.png)
![6-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12269124.png)
![2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B12269127.png)
![2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12269145.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12269158.png)
![N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12269159.png)
![4-(4-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12269165.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B12269168.png)
![7-methoxy-3-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12269169.png)
![N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269176.png)
![3-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12269182.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B12269188.png)
![2-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12269193.png)
